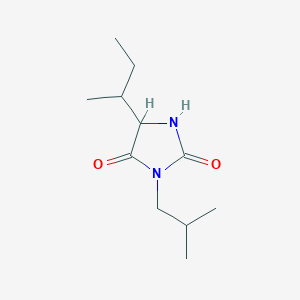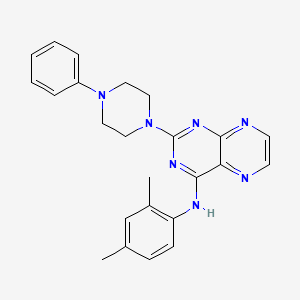
1-(5,6-dichloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,6-dichloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is a complex organic compound that belongs to the class of benzazepines This compound is characterized by the presence of a dichloropyridine moiety attached to a tetrahydrobenzazepine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-dichloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine typically involves multiple steps, starting with the preparation of 5,6-dichloropyridine-3-carbonyl chloride. This intermediate is then reacted with 2,3,4,5-tetrahydro-1H-1-benzazepine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5,6-dichloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in the dichloropyridine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(5,6-dichloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-(5,6-dichloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloropyridine moiety is believed to play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that this compound may influence neurotransmitter systems in the brain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide
- 5,6-Dichloronicotinoyl chloride
- 2,3-Dichloropyridine-5-carbonyl chloride
Uniqueness
1-(5,6-dichloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is unique due to its specific combination of a dichloropyridine moiety with a tetrahydrobenzazepine structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
(5,6-dichloropyridin-3-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c17-13-9-12(10-19-15(13)18)16(21)20-8-4-3-6-11-5-1-2-7-14(11)20/h1-2,5,7,9-10H,3-4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXUDOABYZHVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide](/img/structure/B2461013.png)

![4-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B2461016.png)



![4-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-methylpiperidin-4-ol](/img/structure/B2461022.png)




![2-[(4-Methoxyphenyl)methyl]-2H-1,2,3-benzotriazole](/img/structure/B2461032.png)
![2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2461034.png)

